Octyl methacrylate

Description

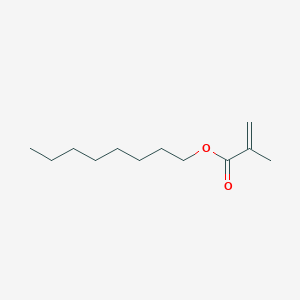

Structure

3D Structure

Properties

IUPAC Name |

octyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDBRBFGPQCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-18-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025806 | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octyl methacrylate is a clear colorless liquid. (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

195 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2157-01-9 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HK4MM7QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

octyl methacrylate chemical and physical properties

An In-depth Technical Guide to Octyl Methacrylate (B99206): Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction

Octyl methacrylate is an organic chemical, specifically the ester of methacrylic acid and octanol. It is a monomer that can undergo polymerization to form poly(this compound). As a long-chain alkyl methacrylate, it is known for its hydrophobicity, flexibility, and impact resistance.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of n-octyl methacrylate, its reactivity, and detailed experimental protocols relevant to its analysis and use in research and development, particularly in fields like polymer chemistry and drug delivery systems. Methacrylate-based polymers have a wide range of industrial applications, including their use as surface coatings, adhesives, and in dental composites.[2]

Chemical and Physical Properties

N-octyl methacrylate is a clear, colorless liquid.[3][4] It is characterized by its insolubility in water and its combustible nature.[4][5][6] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers for n-Octyl Methacrylate

| Identifier | Value | Source |

| IUPAC Name | octyl 2-methylprop-2-enoate | [3] |

| CAS Number | 2157-01-9 | [7] |

| Molecular Formula | C₁₂H₂₂O₂ | [3][7] |

| Molecular Weight | 198.30 g/mol | [3] |

| Canonical SMILES | CCCCCCCCOC(=O)C(=C)C | [3] |

| InChIKey | NZIDBRBFGPQCRY-UHFFFAOYSA-N | [4] |

Table 2: Physical Properties of n-Octyl Methacrylate

| Property | Value | Conditions | Source |

| Appearance | Clear colorless liquid | Ambient | [3][5] |

| Boiling Point | 105 °C | at 0.3 mmHg | [4][7] |

| Melting Point | < -20 °C | --- | [4][7] |

| Density | 0.881 g/cm³ | --- | [7] |

| 0.89 g/cm³ | --- | [4][8] | |

| Refractive Index | 1.4370 | at 20 °C | [4][7][8] |

| Flash Point | 94.2 °C | --- | [7] |

| 82 °C | --- | [4][8] | |

| 195 °F (90.6 °C) | --- | [3] | |

| Vapor Pressure | 0.0198 mmHg | at 25 °C | [7] |

| 3.99 Pa | at 20 °C | [4] | |

| Water Solubility | 5.3 mg/L | at 20 °C | [4][7] |

| < 0.1 mg/mL | at 17.8 °C (64 °F) | [3] | |

| LogP | 3.46620 | --- | [7] |

Reactivity and Polymerization

Chemical Reactivity

N-octyl methacrylate is an acrylate (B77674) ester.[3][6] As an ester, it can react with acids, liberating heat along with alcohols and acids.[5][6] Vigorous, potentially ignitable reactions can occur with strong oxidizing acids.[5][6] Interaction with caustic solutions also generates heat.[5][6] Like other esters, it can generate flammable hydrogen gas when mixed with alkali metals and hydrides.[5][6]

Polymerization

This compound is susceptible to polymerization, especially when exposed to heat or during long-term storage, forming a resin.[3][5] The most common method for polymerization is free-radical polymerization, which can be initiated using thermal initiators like 2,2′-azobisisobutyronitrile (AIBN).[2][9] This chain-growth polymerization process involves three key stages: initiation, propagation, and termination.[10] The process allows for the creation of homopolymers or copolymers by combining this compound with other monomers.[10] The resulting polymers, such as poly(n-octyl methacrylate), are used to enhance properties like water resistance and durability in various applications.[1] These polymers are also utilized as viscosity index improvers in lubricating oils.[9][11]

Caption: Workflow of free-radical polymerization.

Safety and Handling

This compound is classified as a combustible liquid.[12] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13] It may also cause an allergic skin reaction.[12]

Table 3: GHS Hazard Information

| Code | Hazard Statement |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| (Source:[12]) |

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only outdoors or in a well-ventilated area.[12][14] Avoid breathing vapors, mist, or gas.[12]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[12][14]

-

Skin Protection: Handle with gloves and wear a complete suit protecting against chemicals.[12][14] Contaminated work clothing should not be allowed out of the workplace.[12]

-

First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

First Aid (Skin): If on skin, wash with plenty of soap and water.[12][14]

-

Spills: For small spills, use absorbent paper to pick up the liquid. Seal contaminated materials in a vapor-tight plastic bag for disposal.[6]

Experimental Protocols

Detailed and validated experimental methods are crucial for the accurate characterization of this compound and its derivatives.

Protocol for Purity and Residual Monomer Analysis by Gas Chromatography (GC)

This protocol is adapted from general methods for analyzing residual acrylic monomers in resins.[15][16][17]

Objective: To quantify the purity of this compound and determine the concentration of any residual monomers or impurities.

Instrumentation and Conditions:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: DB-WAX or equivalent polar capillary column (e.g., 6% cyanopropyl-phenyl methylpolysiloxane, 60 m x 250 μm x 1.4 μm).[16][17]

-

Injector: Split mode (e.g., 10:1 or 5:1 split ratio) at 250 °C.[15][17]

-

Oven Program:

-

Detector: FID at 250 °C or MS with electron ionization at 70 eV.[17]

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of high-purity this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or acetonitrile) at concentrations ranging from 1 to 500 mg/L.[16]

-

Sample Preparation: Dilute the this compound sample to be tested in the same solvent to fall within the calibration range. For polymer samples, dissolve a known weight (e.g., 1000 mg) in a solvent like acetonitrile (B52724) (e.g., 10 mL), sonicate to extract residual monomers, centrifuge, and filter the supernatant before injection.[17]

-

Injection: Inject 1 µL of each standard and sample solution into the GC.

-

Analysis: Identify the this compound peak by its retention time. Construct a calibration curve by plotting peak area against concentration for the standards.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity is calculated as (concentration of this compound / total concentration of all components) x 100%.

References

- 1. polysciences.com [polysciences.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C12H22O2 | CID 16542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-OCTYL METHACRYLATE CAS#: 2157-01-9 [m.chemicalbook.com]

- 5. N-OCTYL METHACRYLATE | 2157-01-9 [chemicalbook.com]

- 6. N-OCTYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scipoly.com [scipoly.com]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. echemi.com [echemi.com]

- 15. americanlaboratory.com [americanlaboratory.com]

- 16. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

octyl methacrylate CAS number and synonyms

An In-depth Technical Guide to Octyl Methacrylate (B99206): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl methacrylate is a versatile monomer used in a wide range of applications, particularly in the synthesis of polymers for the biomedical and pharmaceutical fields. Its properties can be tailored by using different isomers, which, although sharing the same molecular formula, exhibit distinct physical and chemical characteristics. This guide provides a comprehensive overview of the most common isomers of this compound: n-octyl methacrylate, isothis compound, and 2-ethylhexyl methacrylate.

Chemical Identification and Physical Properties

The term "this compound" can refer to several isomers with the chemical formula C12H22O2. The specific isomer used can significantly impact the properties of the resulting polymer. The Chemical Abstracts Service (CAS) number is a unique identifier for each specific substance.

Table 1: CAS Numbers and Synonyms of this compound Isomers

| Isomer | CAS Number | Synonyms |

| n-Octyl methacrylate | 2157-01-9 | Octyl 2-methyl-2-propenoate, Methacrylic acid, octyl ester, OMA[1] |

| Isothis compound | 28675-80-1 | 2-Propenoic acid, 2-methyl-, isooctyl ester, Methacrylic acid, isooctyl ester[2][3] |

| 2-Ethylhexyl methacrylate | 688-84-6 | 2-Ethylhexyl 2-methylprop-2-enoate, Methacrylic acid 2-ethylhexyl ester, EHMA[4][5][6] |

The physical properties of these isomers are critical for their application in various fields. Key quantitative data are summarized in the table below for easy comparison.

Table 2: Physical and Chemical Properties of this compound Isomers

| Property | n-Octyl methacrylate | Isothis compound | 2-Ethylhexyl methacrylate |

| Molecular Formula | C12H22O2[1][7] | C12H22O2[2][3] | C12H22O2[4][5] |

| Molecular Weight | 198.30 g/mol [1][7][8] | 198.31 g/mol [2] | 198.30 g/mol [4][5] |

| Density | 0.89 g/cm³[1][8] | 0.879 g/cm³[3] | 0.884 g/cm³ at 25 °C[7] |

| Boiling Point | 105 °C at 0.3 mmHg[1][7] | 247 °C at 760 mmHg[3] | 228 °C[7] |

| Flash Point | 82 °C[9] | 91.4 °C[3] | 92 °C (closed cup)[5] |

| Refractive Index | 1.4370 (20 °C)[1][8] | 1.436[3] | 1.439 (20 °C)[10] |

| Solubility in Water | < 0.1 mg/mL at 18 °C[1] | Insoluble[3] | Insoluble |

Isomeric Relationships

The relationship between the different this compound isomers is based on the structure of the octyl group attached to the methacrylate moiety. This structural difference is the primary reason for the variation in their physical properties.

Caption: Isomeric forms of this compound.

Experimental Protocols

The synthesis of polymers using this compound isomers is a common application. Below are generalized experimental protocols for the free-radical polymerization of these monomers.

Protocol 1: Synthesis of Poly(2-Ethylhexyl Methacrylate) via Anionic Polymerization

This protocol describes the synthesis of block copolymers of 2-ethylhexyl methacrylate (EHMA), n-hexyl methacrylate (HMA), and methyl methacrylate (MMA) using potassium tert-butoxide (t-BuOK) as an initiator.

Materials:

-

2-Ethylhexyl methacrylate (EHMA)

-

n-Hexyl methacrylate (HMA)

-

Methyl methacrylate (MMA)

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF)

-

Inhibitor remover column

Methodology:

-

Purify the monomers (EHMA, HMA, MMA) by passing them through an inhibitor remover column.

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the initiator, t-BuOK, in THF.

-

Initiate the polymerization by adding the first monomer (e.g., EHMA) to the initiator solution at a controlled temperature (e.g., 0 °C).

-

Allow the polymerization of the first block to proceed to completion (typically monitored by techniques like gas chromatography).

-

Sequentially add the subsequent monomers (e.g., HMA and then MMA) to the living polymer chains to form the block copolymer.

-

Maintain the reaction at the controlled temperature until the polymerization of all blocks is complete (conversions are typically above 99%).

-

Terminate the polymerization by adding a terminating agent, such as methanol.

-

Precipitate the resulting polymer in a non-solvent like methanol, filter, and dry under vacuum.

-

Characterize the block copolymers using Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and ¹H-NMR to confirm the composition.[11]

Protocol 2: Synthesis of Isooctyl Acrylate (B77674) via Esterification

This protocol outlines the industrial preparation of isooctyl acrylate through esterification.

Materials:

-

Acrylic acid

-

Isooctanol

-

Polymerization inhibitor

-

Water-soluble catalyst

Methodology:

-

Charge an esterification reaction kettle sequentially with a polymerization inhibitor, acrylic acid, and isooctanol.

-

Stir the mixture and add a water-soluble catalyst.

-

Control the temperature and pressure over a period of 5-6 hours to carry out the esterification reaction and obtain the crude product.

-

The reaction can be performed in stages with increasing vacuum and temperature to optimize the esterification rate and improve safety and yield. For instance:

-

React at 88.0-92.0 °C under a vacuum of -38.0 to -43.0 Kpa for 0.8-1.2 hours.

-

Increase the temperature to 95.0-97.5 °C and vacuum to -53.0 to -58.0 Kpa for another 0.8-1.2 hours.

-

Continue to increase the temperature and vacuum in stages to drive the reaction to completion.[12]

-

-

Purify the crude product, typically through distillation, to remove unreacted starting materials and byproducts.

Applications in Research and Drug Development

This compound and its isomers are valuable in the development of various materials for the pharmaceutical and biomedical industries due to their biocompatibility and tunable properties.

-

Drug Delivery: Copolymers of methacrylates are used to create transdermal patches, film-forming sprays, and microsponges for controlled drug release.[13] The choice of isomer can influence the hydrophilicity of the polymer matrix, thereby affecting drug penetration through the skin.

-

Dental Materials: Methacrylate monomers are components of polymer-based dental restorative materials.[14] However, incomplete polymerization can lead to monomer leakage, which has prompted research into their toxicological effects.

-

Coatings and Adhesives: These monomers are used in the production of coating resins, adhesives, and textile treating agents.[15] Their hydrophobic nature imparts chemical resistance and weatherability to the final products.

Safety and Handling

Methacrylate monomers are generally considered to be irritants and sensitizers. Proper handling and personal protective equipment are essential.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation and allergic skin reactions.[16]

-

Handling: Work in a well-ventilated area and avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection.[1]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. These monomers can polymerize if not stored correctly; they are often supplied with an inhibitor to prevent premature polymerization.[7]

This guide provides a foundational understanding of this compound and its common isomers. For specific applications, further research into the detailed properties and safety requirements of each isomer is recommended.

References

- 1. 2-Ethylhexyl methacrylate - Safety Data Sheet [chemicalbook.com]

- 2. N-OCTYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. download.basf.com [download.basf.com]

- 5. N-OCTYL METHACRYLATE | 2157-01-9 [chemicalbook.com]

- 6. orbi.umons.ac.be [orbi.umons.ac.be]

- 7. jamorin.com [jamorin.com]

- 8. data.ntsb.gov [data.ntsb.gov]

- 9. Mobile [my.chemius.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN111807960A - Preparation process of isooctyl acrylate - Google Patents [patents.google.com]

- 13. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jamorin.com [jamorin.com]

- 16. This compound | C12H22O2 | CID 16542 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octyl Methacrylate: Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octyl methacrylate (B99206), a versatile monomer with applications across various scientific and industrial fields. This document details its chemical structure, molecular formula, and physicochemical properties, and offers detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Molecular Formula

Octyl methacrylate is the ester of methacrylic acid and octanol (B41247). Its structure consists of a methacrylate group, characterized by a vinyl group and a carboxyl group, attached to an eight-carbon alkyl chain.

Molecular Formula: C₁₂H₂₂O₂[1][2][3]

IUPAC Name: octyl 2-methylprop-2-enoate[1]

Synonyms: n-Octyl methacrylate, Methacrylic acid, octyl ester, 2-Propenoic acid, 2-methyl-, octyl ester[3][4]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 198.30 g/mol | [1] |

| Appearance | Clear colorless liquid | [2][3] |

| Density | 0.881 g/cm³ | [2] |

| Boiling Point | 105 °C at 0.3 mmHg | [2] |

| Flash Point | 82 °C (195 °F) | [1][2] |

| Water Solubility | 5.3 mg/L at 20 °C | [2] |

| Refractive Index | 1.4370 at 20 °C | [2] |

| Vapor Pressure | 3.99 Pa at 20 °C | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

This compound can be synthesized via two primary routes: direct esterification of methacrylic acid with octanol or transesterification of a methyl methacrylate with octanol.

3.1.1. Direct Esterification of Methacrylic Acid with n-Octanol

This method involves the acid-catalyzed reaction between methacrylic acid and n-octanol, with the removal of water to drive the reaction to completion.

-

Materials:

-

Methacrylic acid

-

n-Octanol

-

Methanesulfonic acid (catalyst)[5]

-

Hydroquinone (polymerization inhibitor)

-

Toluene (B28343) (azeotropic agent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

To a round-bottom flask, add methacrylic acid, n-octanol (in a slight molar excess, e.g., 1.1 to 1.5 equivalents), toluene (approximately 50% of the total reactant volume), methanesulfonic acid (0.5-2 mol% relative to methacrylic acid), and a catalytic amount of hydroquinone.[5]

-

Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

3.1.2. Transesterification of Methyl Methacrylate with n-Octanol

This process involves the exchange of the methyl group of methyl methacrylate with the octyl group from n-octanol, catalyzed by a suitable catalyst.

-

Materials:

-

Methyl methacrylate

-

n-Octanol

-

p-Toluenesulfonic acid or a lithium-based catalyst[6]

-

Hydroquinone (polymerization inhibitor)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Round-bottom flask equipped with a fractional distillation column

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

-

Procedure:

-

Combine methyl methacrylate, n-octanol, the chosen catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor in a round-bottom flask.[6]

-

Heat the mixture to a temperature that allows for the distillation of the methanol-methyl methacrylate azeotrope (boiling point ~65 °C), while retaining the higher-boiling reactants and product.[6]

-

Continuously remove the distillate to drive the equilibrium towards the formation of this compound.

-

Monitor the reaction by gas chromatography to determine the consumption of starting materials and the formation of the product.

-

Once the reaction is complete, cool the mixture and proceed with a similar work-up as described for the direct esterification: neutralization with sodium bicarbonate solution, washing with water, drying, and removal of excess methyl methacrylate by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation.

-

This method is suitable for determining the purity of synthesized this compound and for quantifying it in various matrices.

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)[7]

-

Capillary column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

-

Autosampler

-

-

Chromatographic Conditions (starting point, may require optimization):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C[7]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane). Perform serial dilutions to create a series of calibration standards of known concentrations.

-

Sample Preparation: Dilute the this compound sample to be analyzed in the same solvent used for the standards to a concentration that falls within the calibration range.

-

Analysis: Inject the calibration standards and the sample solution into the GC.

-

Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be represented by a logical workflow.

References

- 1. This compound | C12H22O2 | CID 16542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-OCTYL METHACRYLATE CAS#: 2157-01-9 [m.chemicalbook.com]

- 3. N-OCTYL METHACRYLATE | 2157-01-9 [chemicalbook.com]

- 4. N-OCTYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. US9403750B2 - Method for producing 2-octyl acrylate by direct esterification - Google Patents [patents.google.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]

synthesis and purification of octyl methacrylate monomer

An In-depth Technical Guide to the Synthesis and Purification of Octyl Methacrylate (B99206) Monomer

Introduction

Octyl methacrylate is a versatile monomer widely utilized in the production of polymers and copolymers. Its applications span various industries, including the manufacturing of adhesives, lubricant additives, resins, and plasticizers.[1][2] The performance of the resulting polymeric materials is highly dependent on the purity of the monomer. Therefore, robust and efficient methods for its synthesis and purification are critical for researchers and professionals in chemical synthesis and materials science.

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound. It includes detailed experimental protocols, quantitative data summarized in tables for comparative analysis, and diagrams illustrating the core chemical and physical processes.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two principal chemical routes: direct esterification of methacrylic acid with octanol (B41247) and transesterification of a lower alkyl methacrylate (typically methyl methacrylate) with octanol.

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with 1-octanol (B28484) in the presence of an acid catalyst. The reaction produces this compound and water as a byproduct. To drive the reaction to completion, the water is typically removed continuously as it is formed, often by azeotropic distillation.

Experimental Protocol: Direct Esterification

-

Reactor Setup : A round-bottom flask or a stirred-tank reactor is equipped with a heating mantle, a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants : The reactor is charged with 1-octanol, methacrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ). An entraining agent like toluene (B28343) or cyclohexane (B81311) may also be added to facilitate water removal.

-

Reaction : The mixture is heated to a temperature between 90°C and 120°C with constant stirring.[3] The water formed during the reaction is continuously removed as a heteroazeotrope with the entraining agent (or 1-octanol itself) via the Dean-Stark trap.[3]

-

Monitoring : The reaction progress is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Cooling : Once the reaction is complete, the mixture is cooled to room temperature before proceeding to the purification stage.

Table 1: Typical Reaction Parameters for Direct Esterification

| Parameter | Value/Range | Source |

| Molar Ratio (Octanol:Methacrylic Acid) | 1:1 to 1.5:1 | [3] |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | [2][4] |

| Catalyst Concentration | 1.0% (by weight of reactants) | [4] |

| Inhibitor | Hydroquinone, MEHQ | [2][4] |

| Inhibitor Concentration | 0.8% (by weight of reactants) | [4] |

| Reaction Temperature | 80°C - 130°C | [3] |

| Reaction Time | 2 - 8 hours | [3][4] |

| Pressure | Atmospheric or Reduced (50-200 mbar) | [3] |

Diagram: Direct Esterification Pathway

Caption: Reaction pathway for the direct esterification of this compound.

Transesterification

Transesterification is an alternative route where a lower alkyl methacrylate, such as methyl methacrylate (MMA), reacts with 1-octanol. This reaction is an equilibrium process catalyzed by either an acid or a base, with titanium alkoxides being particularly effective catalysts.[5][6] The equilibrium is shifted towards the product side by continuously removing the lower-boiling alcohol (e.g., methanol) formed as a byproduct.

Experimental Protocol: Transesterification

-

Reactor Setup : A reaction flask is fitted with a distillation column (e.g., a 48-inch fractionating column), a mechanical stirrer, heating mantle, and a still head for partial take-off.[7]

-

Charging Reactants : The flask is charged with 1-octanol, a molar excess of methyl methacrylate, a transesterification catalyst (e.g., 2-octyl titanate), and a polymerization inhibitor (e.g., hydroquinone).[5][7]

-

Reaction : The mixture is heated to a temperature of 90°C to 130°C.[5] The low-boiling azeotrope of methanol (B129727) and methyl methacrylate is continuously distilled off to drive the reaction forward.[7]

-

Monitoring : The progress of the reaction can be followed by analyzing the composition of the distillate, for example, by measuring its refractive index or using gas chromatography to determine the methanol content.[7]

-

Removal of Excess Reactant : After the reaction is complete, the excess unreacted methyl methacrylate is removed from the product mixture by distillation under reduced pressure.[8]

Table 2: Typical Reaction Parameters for Transesterification

| Parameter | Value/Range | Source |

| Molar Ratio (MMA:Octanol) | 1:1 to 3:1 | [5] |

| Catalyst | Alkyl titanates (e.g., 2-octyl titanate), Sulfuric acid | [5][8] |

| Catalyst Concentration | 10⁻³ to 10⁻² mol per mole of 2-octanol | [5] |

| Inhibitor | Hydroquinone, Phenothiazine | [5][8] |

| Inhibitor Concentration | 1000 - 5000 ppm | [5] |

| Reaction Temperature | 90°C - 130°C | [5] |

| Pressure | Atmospheric | [5] |

Diagram: Transesterification Pathway

Caption: Reaction pathway for the transesterification synthesis of this compound.

Purification of this compound

The crude product from either synthesis route contains the desired this compound monomer along with unreacted starting materials, catalyst, inhibitor, and various byproducts. A multi-step purification process is required to achieve the high purity necessary for polymerization.

Experimental Protocol: Purification

-

Neutralization and Washing : The crude reaction mixture is first washed to remove the acid catalyst and other acidic impurities. This can be done by washing with an aqueous solution of a weak base, such as 10% aqueous ammonia (B1221849) or 2-5% sodium hydroxide, followed by several washes with deionized water to remove any remaining salts and base.[2][8] The organic and aqueous layers are separated using a separatory funnel.

-

Drying : The washed organic layer, containing the this compound, is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water.[8] The drying agent is then removed by filtration.

-

Removal of Inhibitor (Optional) : If necessary, the inhibitor can be removed by passing the monomer through a column packed with a suitable adsorbent, such as activated alumina.[9]

-

Vacuum Distillation : The final and most critical step is purification by vacuum distillation.[3][5] This separates the high-boiling this compound from any remaining low-boiling impurities (like unreacted alcohol) and high-boiling residues (like catalyst residues and polymer). A fresh dose of a polymerization inhibitor is often added to the distillation flask to prevent polymerization at elevated temperatures.

Table 3: Purification Parameters and Achieved Purity

| Parameter | Value/Range | Source |

| Washing Stage | ||

| Neutralizing Agent | Aqueous Ammonia (10%), NaOH (2-5%) | [2] |

| Distillation Stage | ||

| Column 1 Pressure (Light ends removal) | 20 - 80 mbar | [3] |

| Column 2 Pressure (Product isolation) | ~10 mbar | [3] |

| Column 1 Bottoms Temperature | 120°C - 150°C | [5] |

| Final Purity | ||

| Achieved Purity | > 97% - 99.5% | [5] |

Diagram: Purification Workflow

Caption: A typical multi-step workflow for the purification of this compound.

Quality Control and Analysis

The purity of the final this compound product is crucial and is typically assessed using a variety of analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for quantitative analysis, allowing for the precise determination of the monomer content and the identification of residual impurities.[10][11][12][13] Spectroscopic methods such as Infrared Spectroscopy (IR) can be used for functional group confirmation, while Mass Spectrometry (MS) can identify unknown byproducts.[10]

Conclusion

The synthesis of high-purity this compound can be reliably achieved through either direct esterification or transesterification, with the choice of method often depending on the availability and cost of raw materials. A meticulous, multi-step purification process, culminating in vacuum distillation, is essential to remove catalysts, unreacted starting materials, and byproducts. Careful control of reaction conditions and adherence to detailed purification protocols, supported by rigorous analytical quality control, are paramount to producing a monomer suitable for high-performance polymer applications.

References

- 1. researchgate.net [researchgate.net]

- 2. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]

- 3. US9403750B2 - Method for producing 2-octyl acrylate by direct esterification - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents [patents.google.com]

- 6. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Detection Method and Analysis Technology of Octyl Acrylate-Chemwin [en.888chem.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. ecetoc.org [ecetoc.org]

- 13. e3s-conferences.org [e3s-conferences.org]

Spectroscopic Profile of Octyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octyl methacrylate (B99206), a key monomer in various industrial and biomedical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow. The information herein is intended to support researchers in material science, polymer chemistry, and drug development in the identification, characterization, and quality control of octyl methacrylate.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.10 | s | 1H | =CH₂ (cis to C=O) |

| ~5.55 | s | 1H | =CH₂ (trans to C=O) |

| ~4.10 | t | 2H | -O-CH₂- |

| ~1.95 | s | 3H | -CH₃ |

| ~1.65 | quintet | 2H | -O-CH₂-CH₂- |

| ~1.30 | m | 10H | -(CH₂)₅- |

| ~0.90 | t | 3H | -CH₂-CH₃ |

Note: 's' denotes singlet, 't' denotes triplet, 'quintet' denotes quintet, and 'm' denotes multiplet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C=O (ester carbonyl) |

| ~136.5 | =C(CH₃)- |

| ~125.0 | =CH₂ |

| ~65.0 | -O-CH₂- |

| ~31.8 | -CH₂- (octyl chain) |

| ~29.2 | -CH₂- (octyl chain) |

| ~28.6 | -CH₂- (octyl chain) |

| ~25.9 | -CH₂- (octyl chain) |

| ~22.7 | -CH₂- (octyl chain) |

| ~18.4 | -C(CH₃)= |

| ~14.1 | -CH₃ (octyl chain) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands confirm the presence of the ester and alkene moieties.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955-2855 | Strong | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1638 | Medium | C=C stretch (alkene) |

| ~1455 | Medium | C-H bend (alkane) |

| ~1320-1300 | Medium | C-O stretch (ester) |

| ~1160 | Strong | C-O stretch (ester) |

| ~940 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The data presented is for electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 198 | ~5 | [M]⁺ (Molecular ion) |

| 142 | ~10 | [M - C₄H₆]⁺ |

| 113 | ~20 | [M - C₆H₁₃]⁺ |

| 87 | ~40 | [CH₂=C(CH₃)COOCH₂]⁺ |

| 69 | 100 | [CH₂=C(CH₃)CO]⁺ (Base Peak) |

| 41 | ~80 | [C₃H₅]⁺ |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

Data Acquisition:

-

¹H NMR: The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The ¹³C NMR spectrum is acquired on the same spectrometer, often at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a neat spectrum is typically obtained. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.

Data Acquisition:

-

GC-MS Method: A capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column) is used. A temperature program is employed to ensure good separation, for instance, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C). The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 35 to 300 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

The Solubility Profile of Octyl Methacrylate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Octyl methacrylate (B99206) is a versatile monomer extensively utilized in the synthesis of polymers for a wide array of applications, ranging from coatings and adhesives to advanced drug delivery systems. Its long octyl side chain imparts hydrophobicity and flexibility to the resulting polymers, making its solubility characteristics in various solvents a critical parameter for formulation development, polymerization processes, and material performance. This in-depth technical guide provides a comprehensive overview of the solubility of octyl methacrylate in different solvents, detailed experimental protocols for solubility determination, and the logical relationship between its solubility and its application in drug delivery, tailored for researchers, scientists, and drug development professionals.

Quantitative Solubility of this compound

Below is a table summarizing the predicted solubility of this compound in various common organic and biocompatible solvents based on calculated RED numbers. The Hansen Solubility Parameters for this compound are estimated to be approximately: δD (Dispersion) = 16.5 MPa½, δP (Polar) = 2.5 MPa½, and δH (Hydrogen Bonding) = 4.5 MPa½.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Hansen Parameters (δD, δP, δH) | Calculated RED Number | Predicted Solubility |

| Common Organic Solvents | ||||

| Acetone | Ketone | 15.5, 10.4, 7.0 | > 1.0 | Moderate to Low |

| Toluene | Aromatic | 18.0, 1.4, 2.0 | < 1.0 | High |

| Tetrahydrofuran (THF) | Ether | 16.8, 5.7, 8.0 | < 1.0 | High |

| Ethyl Acetate | Ester | 15.8, 5.3, 7.2 | < 1.0 | High |

| Ethanol | Alcohol | 15.8, 8.8, 19.4 | > 1.0 | Low |

| Methanol | Alcohol | 15.1, 12.3, 22.3 | > 1.0 | Low |

| Hexane | Alkane | 14.9, 0.0, 0.0 | < 1.0 | High |

| Biocompatible Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4, 16.4, 10.2 | > 1.0 | Low |

| Ethyl Lactate | Ester | 16.0, 7.2, 13.5 | > 1.0 | Moderate to Low |

| Aqueous Solvent | ||||

| Water | Protic | 15.5, 16.0, 42.3 | > 1.0 | Insoluble[1][2] |

Note: The predicted solubilities are based on theoretical calculations and should be confirmed experimentally for critical applications. The quantitative solubility of n-octyl methacrylate in water is reported as 5.3 mg/L at 20°C[1] and less than 0.1 mg/mL at 64°F.[3]

Experimental Protocols for Solubility Determination

Accurate determination of monomer solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method for Solubility in Organic Solvents

This method is a straightforward and widely used technique to determine the solubility of a solute in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved monomer at the bottom of the vial confirms saturation.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to settle at the constant temperature for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe. To avoid drawing any solid particles, a syringe filter (e.g., 0.22 µm PTFE) can be used.

-

-

Solvent Evaporation and Quantification:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., a glass petri dish or an aluminum pan).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to prevent its evaporation.

-

Once the solvent is completely evaporated, weigh the container with the remaining this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus its initial weight.

-

Solubility is then calculated and expressed in grams per 100 mL (g/100mL) or other appropriate units.

-

Turbidimetric Titration Method

This method is particularly useful for determining the solubility limit when adding a non-solvent to a solution of the monomer.

Methodology:

-

Preparation of Monomer Solution:

-

Prepare a solution of this compound in a good solvent at a known concentration.

-

-

Titration with a Non-Solvent:

-

Slowly add a non-solvent (a solvent in which this compound is immiscible) to the monomer solution while continuously stirring and monitoring the turbidity of the solution with a nephelometer or a spectrophotometer.

-

-

Determination of Cloud Point:

-

The point at which the solution becomes turbid due to the precipitation of the monomer is known as the cloud point. Record the volume of the non-solvent added at this point.

-

-

Calculation of Solubility Limit:

-

The solubility of this compound in the solvent/non-solvent mixture at the cloud point can be calculated from the initial concentration and the volumes of the solvent and non-solvent used.

-

Visualization of Key Workflows

Understanding the logical flow of processes involving this compound is crucial for its effective application, particularly in drug delivery.

This workflow diagram illustrates the sequential steps involved in the gravimetric determination of this compound solubility.

For drug development professionals, understanding how the solubility of this compound impacts the formulation of drug delivery systems is of paramount importance. The solvent casting method is a common technique where the choice of solvent is critical.

This diagram outlines the logical progression from selecting an appropriate solvent based on the solubility of this compound and other components, to the final formation of a drug delivery system. The initial dissolution step is critically dependent on the high solubility of this compound in the chosen solvent to ensure a homogenous mixture and, consequently, a uniform final product.

The solubility of this compound is a fundamental property that dictates its utility in various scientific and industrial domains, especially in the realm of polymer chemistry and drug delivery. While quantitative solubility data in organic solvents can be elusive, predictive models based on Hansen Solubility Parameters offer a robust framework for solvent selection. The experimental protocols detailed herein provide standardized methods for the empirical determination of its solubility. For drug development professionals, a thorough understanding of this compound's solubility is indispensable for the rational design and successful formulation of innovative drug delivery systems.

References

thermal properties of octyl methacrylate (Tg, Tm)

An In-depth Technical Guide to the Thermal Properties of Octyl Methacrylate (B99206)

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of polymers is crucial for predicting their behavior, stability, and processing characteristics. This guide focuses on the thermal properties, specifically the glass transition temperature (Tg) and melting point (Tm), of octyl methacrylate and its polymer, poly(this compound).

Core Concepts: Glass Transition and Melting

Amorphous and semi-crystalline polymers exhibit a transition from a rigid, glassy state to a more flexible, rubbery state at a specific temperature known as the glass transition temperature (Tg).[1][2][3] This transition is a property of the amorphous regions of a polymer.[3] The melting temperature (Tm), on the other hand, is the temperature at which the crystalline regions of a polymer melt and it transitions to a viscous liquid state.[3] For a semi-crystalline polymer, both Tg and Tm are observed, while a completely amorphous polymer will only exhibit a Tg.[2]

Thermal Properties of this compound

The thermal properties of this compound are critical for its polymerization and the subsequent performance of the resulting polymer. The monomer itself has a reported melting point, while the polymer, poly(this compound), is characterized by its glass transition temperature.

Data Presentation

| Property | Value | Material |

| Glass Transition Temperature (Tg) | -20 °C | Poly(this compound) |

| Melting Point (Tm) | < -20 °C | This compound (monomer)[4][5] |

Note: The glass transition temperature is a property of the polymer, while the melting point listed is for the monomer.

Experimental Protocol: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the Tg and Tm of polymeric materials.[2][6] The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature.

Principle of DSC

DSC measures the energy absorbed or released by a sample as it is heated or cooled.[7] When a polymer undergoes a thermal transition, such as glass transition or melting, there is a change in its heat capacity. This change is detected by the DSC instrument as a shift in the heat flow, which is then plotted against temperature. The glass transition appears as a step-like change in the baseline of the DSC thermogram, while melting is observed as an endothermic peak.[7]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the thermal properties of a polymer using DSC.

Detailed Methodology

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of the poly(this compound) sample.[8]

-

Place the sample into a small aluminum DSC pan.

-

Seal the pan by crimping it with a lid. This ensures good thermal contact and prevents any loss of sample.

-

-

Instrument Setup and Calibration :

-

Place the sealed sample pan in the sample holder of the DSC instrument.

-

Place an empty, sealed aluminum pan in the reference holder.

-

Calibrate the instrument for temperature and heat flow using a standard material with a known melting point, such as indium.

-

-

Thermal Scan :

-

Begin the experiment by equilibrating the sample at a temperature below the expected Tg.

-

Heat the sample at a constant rate, typically between 10 °C/min and 20 °C/min.[8]

-

The temperature range should be wide enough to encompass all expected thermal transitions. For poly(this compound), a range from -50 °C to 50 °C would be appropriate to observe the Tg.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis :

-

The resulting data is a thermogram plotting heat flow versus temperature.

-

The glass transition (Tg) is identified as the midpoint of the step-like transition in the baseline of the thermogram.[1]

-

If a melting point (Tm) were present, it would appear as an endothermic peak, and the Tm is typically taken as the peak temperature of this transition.

-

Factors Influencing Thermal Properties

It is important to note that several factors can influence the measured Tg and Tm of a polymer, including:

-

Molecular Weight : Higher molecular weight generally leads to a higher Tg.

-

Heating/Cooling Rate : The rate at which the sample is heated or cooled during the DSC experiment can affect the observed transition temperatures.[2]

-

Thermal History : The previous thermal experiences of the polymer sample can impact its structure and, consequently, its thermal transitions.[9]

-

Measurement Technique : Different analytical techniques, such as Dynamic Mechanical Analysis (DMA) or Thermal Mechanical Analysis (TMA), may yield slightly different values for Tg as they measure changes in different material properties.[2]

References

- 1. youtube.com [youtube.com]

- 2. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]

- 3. goalparacollege.ac.in [goalparacollege.ac.in]

- 4. This compound|lookchem [lookchem.com]

- 5. N-OCTYL METHACRYLATE CAS#: 2157-01-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. thermalsupport.com [thermalsupport.com]

- 9. tainstruments.com [tainstruments.com]

The Reactivity of the Methacrylate Group in Octyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl methacrylate (B99206) is a versatile monomer utilized in a diverse range of applications, from specialty coatings and adhesives to advanced drug delivery systems. The reactivity of its methacrylate group is a critical determinant of the polymerization kinetics, the final polymer architecture, and ultimately, the material's performance. This technical guide provides a comprehensive overview of the core principles governing the reactivity of octyl methacrylate, with a focus on polymerization behavior, influencing factors, and practical experimental considerations.

The presence of the C8 alkyl chain introduces significant steric hindrance around the vinyl group, which modulates its reactivity compared to smaller methacrylate esters like methyl methacrylate (MMA). Understanding these steric and electronic effects is paramount for designing and controlling polymerization processes to achieve desired polymer properties. This guide will delve into the kinetics of various polymerization techniques, present detailed experimental protocols, and offer visual representations of key reaction pathways to aid researchers in their development efforts.

Fundamental Reactivity of the Methacrylate Group

The reactivity of the methacrylate group in this compound is governed by the interplay of several factors:

-

α-Methyl Group: The methyl group attached to the α-carbon of the vinyl group imparts steric hindrance, which generally leads to a lower propagation rate constant compared to the corresponding acrylate. This steric bulk also influences the stereochemistry of the resulting polymer chain.

-

Ester Group: The carbonyl group of the ester moiety is electron-withdrawing, which activates the double bond towards radical attack. The long octyl chain, while primarily contributing to the physical properties of the polymer (e.g., hydrophobicity, low glass transition temperature), also exerts a significant steric influence on the approach of incoming monomers and propagating radical chains.

-

Radical Stabilization: Upon radical addition to the double bond, a tertiary radical is formed. This tertiary radical is more stable than the secondary radical formed during the polymerization of acrylates, which contributes to the different polymerization kinetics observed between methacrylates and acrylates.

Polymerization of this compound

This compound can be polymerized via several methods, with free-radical and controlled radical polymerization techniques being the most common.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for synthesizing poly(this compound). The reaction is typically initiated by the thermal decomposition of an initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The free-radical solution polymerization of n-octyl methacrylate has been studied using on-line 1H-NMR spectroscopy.[1] The following kinetic parameters have been determined:

| Parameter | Value | Conditions |

| Order of reaction with respect to monomer | 1.87 | Solution polymerization in benzene-d6 (B120219) with AIBN initiator.[1] |

| Order of reaction with respect to initiator | 0.45 | Solution polymerization in benzene-d6 with AIBN initiator.[1] |

| Overall Activation Energy (Ea) | 53.8 kJ/mol | Temperature range of 328–338 K.[1] |

Note: The deviation of the reaction order with respect to the monomer from unity suggests more complex kinetics than the classical model, potentially involving chain transfer or diffusion-controlled effects.

Materials:

-

This compound (inhibitor removed by passing through a column of basic alumina)

-

2,2′-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Nitrogen gas (high purity)

-

Methanol (B129727) (for precipitation)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in anhydrous toluene. A typical molar ratio of monomer to initiator is in the range of 100:1 to 1000:1.

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., 1H-NMR or gravimetry).

-

To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and dispersity.

ATRP of methacrylates is a well-established method for synthesizing well-defined polymers. The bulky octyl group may necessitate adjustments to the catalyst system and reaction conditions to ensure efficient polymerization.

Materials:

-

This compound (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anhydrous toluene

Procedure:

-

To a Schlenk flask, add CuBr and a magnetic stir bar.

-

Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.

-

Add deoxygenated toluene, this compound, and PMDETA via syringe under a nitrogen atmosphere.

-

Stir the mixture to form the copper-ligand complex.

-

Add the initiator, EBiB, via syringe to start the polymerization.

-

Place the flask in a thermostated oil bath at the desired temperature (e.g., 70-90 °C).

-

Monitor the reaction progress by taking samples at regular intervals for conversion and molecular weight analysis (GC, 1H-NMR, GPC).

-

After reaching the desired conversion, quench the reaction by cooling and exposing it to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum.

RAFT polymerization is a versatile CRP technique that is tolerant to a wide range of functional groups. The choice of the RAFT agent is crucial for achieving good control over the polymerization of this compound.

Materials:

-

This compound (inhibitor removed)

-

AIBN (initiator)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (or another suitable RAFT agent)

-

Anhydrous toluene or benzene

Procedure:

-

In a reaction vessel (e.g., a Schlenk tube or ampule), combine this compound, the RAFT agent, and AIBN in the desired molar ratios in a suitable solvent.

-

Deoxygenate the mixture using several freeze-pump-thaw cycles.

-

Seal the vessel under vacuum or an inert atmosphere.

-

Immerse the vessel in a preheated oil bath at the reaction temperature (e.g., 60-80 °C).

-

Allow the polymerization to proceed for the specified time.

-

Stop the reaction by cooling the vessel and exposing the contents to air.

-

Precipitate the polymer in a non-solvent like methanol, and then filter and dry the product.

Factors Influencing the Reactivity of this compound

Steric Hindrance

The long, branched octyl group in this compound introduces significant steric hindrance around the methacrylate double bond. This steric bulk impedes the approach of the growing polymer chain to the monomer, which can result in a lower rate of propagation compared to smaller methacrylates. This effect is a key consideration in both homopolymerization and copolymerization.

Solvent Effects

The choice of solvent can influence the polymerization kinetics. Non-polar solvents are generally preferred for the polymerization of long-chain alkyl methacrylates. In controlled radical polymerizations like ATRP, solvent polarity can affect the equilibrium between the active and dormant species, thereby influencing the polymerization rate.

Copolymerization and Reactivity Ratios

Characterization of Poly(this compound)

The resulting poly(this compound) can be characterized by various techniques to determine its molecular weight, composition, and thermal properties.

| Property | Method | Typical Values/Observations |

| Molecular Weight and Dispersity | Gel Permeation Chromatography (GPC) | Varies depending on the polymerization method. CRP techniques yield polymers with low dispersity (Đ < 1.5). |

| Chemical Structure | FTIR and 1H-NMR Spectroscopy | FTIR will show the disappearance of the C=C bond and the presence of the ester carbonyl group. 1H-NMR can be used to determine monomer conversion and polymer composition. |

| Mark-Houwink Parameters | Viscometry | For poly(this compound) in toluene at 25°C, K = 7.5 x 10^-3 mL/g and a = 0.69.[2] |

Degradation and Stability

Thermal Degradation

Poly(alkyl methacrylates) generally undergo thermal degradation via depolymerization, yielding the corresponding monomer as the major product. The thermal stability can be influenced by the length of the alkyl side chain.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of poly(methacrylic acid) and octanol. The rate of hydrolysis is generally slow under neutral conditions but can be significant at extreme pH values.

Applications in Drug Delivery

The hydrophobicity and low glass transition temperature of poly(this compound) make it a candidate for various drug delivery applications, including the formulation of nanoparticles and as a component in transdermal patches.

Experimental Protocol: Preparation of Poly(this compound) Nanoparticles for Drug Delivery

Method: Emulsion Polymerization

Materials:

-

This compound

-

Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

-

Potassium persulfate (KPS) (initiator)

-

Deionized water

-

Drug to be encapsulated (hydrophobic)

Procedure:

-

Prepare an aqueous solution of SDS in a reaction vessel.

-

In a separate container, dissolve the hydrophobic drug in this compound.

-

Add the drug-monomer mixture to the aqueous SDS solution and emulsify by sonication or high-speed homogenization to form a stable miniemulsion.

-